molecular formula C13H21N B13247319 1-(4-Ethylphenyl)pentylamine

1-(4-Ethylphenyl)pentylamine

Cat. No.: B13247319
M. Wt: 191.31 g/mol
InChI Key: LFWAVNNGXHIEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)pentylamine is an organic compound with the molecular formula C13H21N. It is a derivative of pentylamine, where the pentyl group is substituted with a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)pentylamine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethylbenzaldehyde with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(4-ethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12/h7-10,13H,3-6,14H2,1-2H3

InChI Key

LFWAVNNGXHIEPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.